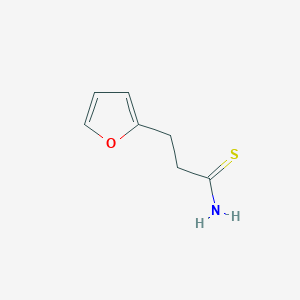

2-Furfurylthioacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

3-(furan-2-yl)propanethioamide |

InChI |

InChI=1S/C7H9NOS/c8-7(10)4-3-6-2-1-5-9-6/h1-2,5H,3-4H2,(H2,8,10) |

InChI Key |

AWNXYVUAXXHXQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCC(=S)N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Furfurylthioacetamide

Elucidation of Reaction Pathways and Transition States

A fundamental aspect of understanding the chemical behavior of 2-Furfurylthioacetamide lies in the detailed mapping of its reaction pathways and the characterization of the associated transition states. This knowledge is crucial for controlling reaction outcomes and designing novel synthetic methodologies. However, dedicated studies on these aspects for this compound are currently lacking.

Kinetic Analysis and Reaction Rate Determinations

To date, specific kinetic analyses and reaction rate determinations for transformations involving this compound have not been reported in peer-reviewed literature. Such studies would be invaluable for quantifying the reactivity of the molecule under various conditions. For instance, determining the rate constants, activation energies, and reaction orders would provide a quantitative basis for comparing its reactivity with other thioacetamides or furan (B31954) derivatives.

Future research in this area could involve monitoring the concentration of reactants and products over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). This would allow for the derivation of rate laws and the elucidation of the factors influencing the reaction speed, such as temperature, concentration, and catalyst presence.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are paramount for substantiating proposed reaction mechanisms. For this compound, no specific reaction intermediates have been isolated or spectroscopically characterized in the literature.

Hypothetically, reactions involving the thioamide group could proceed through various intermediates, such as thioenolates or N-protonated species, depending on the reaction conditions. Similarly, the furan ring could participate in reactions, potentially forming charged or radical intermediates. Trapping experiments or advanced spectroscopic techniques (e.g., low-temperature NMR, mass spectrometry) would be necessary to capture and identify these fleeting species.

Intramolecular and Intermolecular Reactivity of the Thioacetamide (B46855) Moiety

The thioacetamide moiety is known for its diverse reactivity, participating in both intramolecular and intermolecular reactions. In the context of this compound, the interplay between the thioamide group and the furan ring could lead to unique chemical transformations. However, specific studies detailing these interactions are absent from the current body of scientific literature.

Potential areas of investigation would include the susceptibility of the sulfur atom to electrophilic attack and the nitrogen atom's nucleophilicity. Furthermore, the possibility of intramolecular cyclization reactions, where the thioacetamide group interacts with the furan ring, presents an intriguing yet unexplored avenue of research.

Influence of the Furfuryl Group on Reaction Selectivity and Pathway Divergence

The furfuryl group is not merely a passive substituent; its electronic and steric properties are expected to exert a significant influence on the reactivity of the attached thioacetamide moiety. This can manifest as changes in reaction selectivity (chemoselectivity, regioselectivity, and stereoselectivity) and the potential for pathway divergence compared to simpler thioacetamides.

For example, the electron-rich nature of the furan ring could modulate the electronic properties of the thioacetamide group, affecting its nucleophilicity and acidity. Additionally, the furan ring itself can act as a reactive partner in various transformations. The proximity of the furan ring to the thioacetamide functionality could also lead to through-space interactions or facilitate specific intramolecular pathways that are not accessible to other thioacetamides. Systematic studies comparing the reactivity of this compound with analogous compounds lacking the furfuryl group are needed to delineate these effects.

Chemical Derivatization and Functionalization of 2 Furfurylthioacetamide

Transformations of the Thioamide Functional Group

The thioamide group is a key functional handle in 2-furfurylthioacetamide, offering multiple sites for chemical modification. Its reactivity is characterized by the interplay between the sulfur and nitrogen atoms, allowing for a range of oxidative, reductive, and nucleophilic/electrophilic reactions.

While specific studies on the selective oxidation and reduction of this compound are not extensively documented, the known reactivity of thioamides provides a predictive framework for its potential transformations.

Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation. Treatment with mild oxidizing agents can lead to the formation of the corresponding sulfoxide (B87167) or sulfine (B13751562) derivatives. Stronger oxidation could potentially lead to the formation of the corresponding amide, with the sulfur being replaced by oxygen, or further oxidation to sulfonic acid derivatives, although this might be accompanied by degradation of the furan (B31954) ring under harsh conditions.

Reduction: The reduction of the thioamide group in this compound can be expected to yield the corresponding amine, 2-furfurylethylamine. This transformation can typically be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The specific conditions would need to be optimized to avoid reduction of the furan ring.

Illustrative Potential Transformations of the Thioamide Group:

| Starting Material | Reagent/Condition | Potential Product | Transformation Type |

|---|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., m-CPBA) | 2-Furfurylsulfinylacetamide | Oxidation |

The thioamide group possesses both nucleophilic and electrophilic character at its sulfur and nitrogen centers.

Sulfur Center: The sulfur atom is nucleophilic and can react with various electrophiles. For instance, alkylation with alkyl halides would lead to the formation of thioimidate salts, which can be further manipulated. Acylation at the sulfur atom is also a plausible transformation.

Nitrogen Center: The nitrogen atom, while less nucleophilic than in an amide due to the electron-withdrawing nature of the thiocarbonyl group, can still undergo reactions with strong electrophiles. For instance, acylation or alkylation at the nitrogen could be achieved under specific conditions, potentially requiring the use of a strong base to generate the corresponding anion.

Modifications and Functionalization of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it amenable to various functionalization reactions, particularly electrophilic aromatic substitution and cycloadditions.

The furan ring is highly activated towards electrophilic attack, with a preference for substitution at the C5 position (alpha to the oxygen and remote from the side chain). The furfurylthioacetamide side chain is expected to be an activating group.

Acylation: Friedel-Crafts acylation of furan derivatives is a well-established method for introducing acyl groups onto the ring. core.ac.uk In the case of this compound, reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or TiCl₄) would be expected to yield the 5-acyl derivative. core.ac.uk

Hydroxyalkylation/Alkylation: The furan ring can undergo hydroxyalkylation or alkylation reactions. For instance, reaction with aldehydes or ketones under acidic conditions can introduce new carbon-carbon bonds at the 5-position. rsc.orgresearchgate.netresearchgate.net

Examples of Electrophilic Aromatic Substitution on Furan Analogs:

| Furan Derivative | Electrophile | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Methylfuran | n-Octanoic anhydride | Al-MCM-41 | 2-Octanoyl-5-methylfuran | osti.gov |

| 2-Methylfuran | Furfural (B47365) | Niobic Acid | C15 Fuel Precursor | rsc.org |

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. tudelft.nlresearchgate.net This provides a powerful tool for the construction of complex bicyclic systems.

Research on the closely related compound, 2-furanmethanethiol, has demonstrated its surprising chemoselectivity in Diels-Alder reactions with dienophiles like maleic anhydride and N-phenylmaleimide. clockss.org The reaction proceeds in favor of cycloaddition over conjugate addition, highlighting the reactivity of the furan diene. clockss.org It is highly probable that this compound would exhibit similar reactivity, allowing for the synthesis of oxabicycloheptene derivatives. These adducts can then be further transformed, for instance, through dehydration and aromatization to form novel thiophene-containing ring systems. clockss.org

Diels-Alder Reactivity of a 2-Furanmethanethiol Analog:

| Diene | Dienophile | Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Furanmethanethiol | Maleic anhydride | Ether, Room Temp. | Exo-cycloadduct | High chemoselectivity for Diels-Alder over conjugate addition | clockss.org |

Synthesis of Complex Heterocyclic Scaffolds and Ring Systems Incorporating this compound Substructures

The reactivity of both the thioamide group and the furan ring in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems.

Multicomponent reactions involving thioamides are a powerful strategy for the rapid assembly of complex molecules. For example, cyanothioacetamide is known to participate in multicomponent reactions to form various substituted pyridines and thienopyridines. researchgate.net By analogy, this compound could potentially be employed in similar reaction cascades, where the thioamide acts as a key building block for the construction of new heterocyclic rings. The Knoevenagel condensation of the active methylene (B1212753) group (if present after tautomerization) or reactions involving the thioamide moiety could initiate a sequence of cyclization and functionalization steps.

Furthermore, the Diels-Alder adducts derived from the furan ring can serve as versatile intermediates. For example, the cycloadduct of 2-furanmethanethiol and maleic anhydride has been converted to a novel benzo[c]thiophen-1(3H)-one derivative. clockss.org Similar strategies could be applied to the adducts of this compound to generate a diverse range of fused heterocyclic scaffolds. The synthesis of various heterocyclic compounds, such as thiophenes, pyrroles, and furans, often relies on domino reactions involving thioamide-like precursors. dntb.gov.ua

Annulation and Ring-Closing Methodologies

Annulation and ring-closing strategies are powerful tools in synthetic organic chemistry for the construction of cyclic and polycyclic frameworks. In the context of this compound, these methodologies leverage the inherent reactivity of both the thioamide functionality and the furan ring to forge new intramolecular bonds, leading to the formation of fused or spirocyclic heterocyclic systems. Research in this area, however, remains nascent, with foundational studies beginning to map the potential of this versatile building block.

The thioamide group in this compound is a key player in these transformations, acting as a binucleophilic or electrophilic partner depending on the reaction conditions and the nature of the coreactant. For instance, intramolecular cyclization can be envisioned through the activation of the thioamide sulfur or nitrogen, followed by attack on an electrophilic site introduced onto the furan ring or the side chain.

While specific, extensively documented annulation and ring-closing methodologies starting directly from this compound are not yet widely reported in publicly available literature, the principles of thioamide chemistry suggest several potential pathways. Future research may explore reactions such as intramolecular versions of the Hantzsch thiazole (B1198619) synthesis or Pictet-Spengler type reactions, where the furan ring could act as the nucleophilic component.

Table 1: Potential Annulation and Ring-Closing Reactions of this compound (Note: This table is predictive and based on established reactivity patterns of thioamides and furans, as direct literature examples for this compound are limited.)

| Reaction Type | Potential Reagents | Predicted Product Class |

| Intramolecular Hantzsch-type Cyclization | α-Halo ketone functionality introduced on the furan ring | Furo-fused thiazole derivatives |

| Intramolecular Pictet-Spengler-type Reaction | Aldehyde or ketone functionality on the furan ring | Furo-fused thiadiazinone derivatives |

| Radical-mediated Cyclization | Radical initiator, unsaturated moiety on the furan ring | Fused or spirocyclic thienofuran derivatives |

Condensation and Cyclocondensation Reactions

Condensation and cyclocondensation reactions represent a highly effective strategy for building heterocyclic rings by combining two or more components in a single synthetic operation. For this compound, these reactions typically involve the thioamide moiety reacting with bifunctional electrophiles, leading to the formation of a variety of five- and six-membered heterocyclic rings.

A classic and well-explored cyclocondensation reaction involving thioamides is the Hantzsch thiazole synthesis. In this reaction, the thioamide acts as a nitrogen and sulfur donor, reacting with an α-haloketone to form a thiazole ring. While specific studies detailing this reaction with this compound are not extensively documented, the general applicability of this reaction suggests that this compound would readily react with various α-haloketones to yield 2-(furfuryl)-substituted thiazoles. The furan moiety would remain as a substituent on the newly formed thiazole ring, offering a route to a diverse library of furan-thiazole hybrids.

Similarly, cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents can be employed to construct six-membered heterocyclic rings such as pyrimidines. The reaction of this compound with a β-dicarbonyl compound, typically under acidic or basic catalysis, would be expected to yield 2-(furfuryl)-substituted pyrimidine-thiones. These compounds are valuable scaffolds in medicinal chemistry.

Further exploration into the reactivity of this compound with other bifunctional reagents, such as α,β-unsaturated carbonyl compounds (Michael acceptors) or 1,2-dicarbonyl compounds, would likely open avenues to other important heterocyclic systems.

Table 2: Predicted Condensation and Cyclocondensation Reactions of this compound (Note: This table is based on established reactivity patterns of thioamides, as direct literature examples for this compound are limited.)

| Reagent Class | Reaction Type | Predicted Product Class |

| α-Haloketones | Hantzsch Thiazole Synthesis | 2-(Furfuryl)-substituted thiazoles |

| 1,3-Dicarbonyl Compounds | Pyrimidine Synthesis | 2-(Furfuryl)-substituted pyrimidine-thiones |

| α,β-Unsaturated Carbonyls | Michael Addition-Cyclization | Dihydropyrimidine or thiazine (B8601807) derivatives |

| 1,2-Dicarbonyl Compounds | Imidazole or Thiazine Synthesis | 2-(Furfuryl)-substituted imidazoles or thiazines |

Computational and Theoretical Chemistry Studies of 2 Furfurylthioacetamide

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide detailed information about electron distribution, orbital energies, and the nature of chemical bonds, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2-Furfurylthioacetamide. DFT calculations are employed to determine the ground state properties by approximating the electron density.

Detailed research findings from DFT studies on analogous furan (B31954) and thioacetamide-containing molecules allow for the prediction of key electronic parameters for this compound. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, various electronic properties can be calculated. researchgate.netresearchgate.net

A crucial aspect of these investigations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. nih.gov For furan-containing compounds, the HOMO is often localized on the furan ring, indicating its electron-rich nature. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify the stabilization energies associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. For instance, in similar acetamide (B32628) derivatives, NBO analysis has revealed hyperconjugative interactions that contribute to conformational stability. researchgate.net

Below is an interactive data table with representative predicted ground state properties for this compound, based on DFT calculations reported for similar molecular structures.

| Property | Predicted Value | Significance |

| Total Energy | Varies with basis set | A measure of the molecule's stability. |

| HOMO Energy | ~ -6.5 eV | Indicates the propensity to donate electrons. |

| LUMO Energy | ~ -0.5 eV | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | Indicates the overall polarity of the molecule. |

Note: These values are illustrative and based on data from analogous compounds. Actual values would require specific DFT calculations for this compound.

For even greater accuracy, ab initio quantum chemistry methods can be employed. These methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for electronic structures, especially for smaller molecules or for refining DFT results.

Ab initio calculations are particularly useful for studying reaction mechanisms and excited states, providing a more detailed picture of the electronic landscape. For heteroaromatic systems like the furan ring in this compound, high-level ab initio calculations can accurately predict torsional potentials for inter-ring rotation, which is crucial for understanding conformational preferences.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the thioether linkage and the rotatable bonds in this compound allow it to adopt various conformations. Understanding these conformational preferences is vital as they can significantly influence the molecule's biological activity and physical properties.

Conformational analysis of similar thioamides has been successfully performed using a combination of dynamic NMR, DFT methods, and single-crystal X-ray diffraction, showing good correlation between theoretical calculations and experimental results. nih.gov For this compound, a potential energy surface scan can be performed by systematically rotating the key dihedral angles to identify the low-energy conformers.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into how the molecule behaves in different environments, such as in solution. These simulations can reveal the most populated conformational states and the transitions between them, offering a more realistic picture of the molecule's behavior than static calculations alone.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

DFT calculations can be used to compute the vibrational frequencies of the molecule. The calculated frequencies can then be compared with experimental IR spectra to assign the observed bands to specific vibrational modes of the molecule. mdpi.com This is particularly useful for identifying characteristic peaks, such as the C=O and N-H stretching frequencies of the acetamide group and the vibrational modes of the furan ring.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The predicted chemical shifts for the protons and carbons in this compound can be compared to experimental data to confirm the molecular structure.

The following table presents representative predicted spectroscopic data for this compound.

| Spectroscopic Data | Predicted Parameter | Corresponding Functional Group |

| IR Frequency | ~1650 cm⁻¹ | C=O stretch (amide) |

| IR Frequency | ~3300 cm⁻¹ | N-H stretch (amide) |

| ¹H NMR Chemical Shift | ~7.4 ppm | Furan ring proton |

| ¹³C NMR Chemical Shift | ~170 ppm | Carbonyl carbon (amide) |

Note: These are representative values based on known spectroscopic data for similar functional groups.

Computational Design and Virtual Screening of Novel Derivatives of this compound

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. Starting from the core structure of this compound, novel derivatives can be designed in silico, and their properties can be evaluated computationally before embarking on synthetic efforts.

Virtual screening is a powerful technique used to search large libraries of compounds for molecules that are likely to bind to a biological target. dntb.gov.uanih.govmdpi.comresearchgate.net If this compound were identified as a hit compound for a particular target, computational methods could be used to design and screen a library of its derivatives to identify analogs with improved activity. This often involves molecular docking, where the binding mode and affinity of the designed compounds to a target protein are predicted.

Structure-activity relationship (SAR) studies can also be performed computationally. nih.gov By systematically modifying different parts of the this compound molecule and calculating relevant properties (e.g., electronic properties, lipophilicity), a computational SAR model can be built to guide the design of more potent or selective derivatives. This approach has been successfully applied to other furan-based compounds to identify key pharmacophoric features. nih.gov

Advanced Analytical Methodologies for the Characterization of 2 Furfurylthioacetamide and Its Research Intermediates

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule with high accuracy and precision. algimed.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. optica.orgmeasurlabs.com This high precision allows for the calculation of a unique elemental formula.

For 2-Furfurylthioacetamide, the molecular formula is C₇H₉NOS. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the compound's elemental composition, ruling out other potential formulas that might have the same nominal mass. researchgate.net

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Exact Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | Theoretical [M+H]⁺ | 156.04776 |

An experimental HRMS analysis of this compound would be expected to yield a protonated molecular ion [M+H]⁺ peak at approximately m/z 156.0478. The high resolution of the instrument would allow for the clear distinction of this peak from other ions with similar nominal masses, thereby confirming the molecular formula.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are required for a comprehensive and unambiguous assignment of the entire molecular structure. nih.gov

For this compound, a complete assignment of all proton and carbon signals can be achieved through a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR: The proton spectrum would show characteristic signals for the furan (B31954) ring protons, the methylene (B1212753) bridge protons, and the thioamide N-H protons. The furan protons typically appear in the aromatic region, while the methylene protons would be adjacent to the furan ring and the thioamide nitrogen. The thioamide protons are expected to be broad due to quadrupole effects and chemical exchange.

¹³C NMR: The carbon spectrum would display signals for the furan ring carbons, the methylene carbon, and the thio-carbonyl carbon (C=S). The thio-carbonyl carbon is particularly diagnostic, appearing significantly downfield, often in the range of 190-210 ppm. cdnsciencepub.comrsc.org

COSY: This experiment reveals proton-proton couplings, which would confirm the connectivity between the protons on the furan ring and the coupling between the methylene protons and the N-H protons.

HSQC: This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that has attached protons (i.e., the furan methines and the methylene group).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | -CH₂- | ~4.7 (d) | ~38.0 | C2, C5 (furan), C=S |

| 2 | -NH₂ | ~7.5 (br s) | - | -CH₂-, C=S |

| 3 | C=S | - | ~205.0 | -CH₂-, -NH₂ |

| 4 | C2 (furan) | - | ~151.0 | H1, H5 |

| 5 | C3 (furan) | ~6.3 (dd) | ~110.5 | H1, H6 |

| 6 | C4 (furan) | ~6.2 (dd) | ~107.0 | H5, H7 |

| 7 | C5 (furan) | ~7.4 (dd) | ~142.0 | H1, H6 |

X-ray Crystallography for Single-Crystal Structure Analysis and Absolute Configuration Assignment

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. For chiral molecules, it can also determine the absolute configuration.

A single-crystal X-ray diffraction study of this compound would provide a detailed three-dimensional model of the molecule. Key structural features that would be determined include:

Planarity: The planarity of the thioamide group [C(=S)-N] would be confirmed. The C-N bond is expected to have significant double bond character, leading to restricted rotation. wikipedia.org

Conformation: The orientation of the furfuryl group relative to the thioacetamide (B46855) moiety would be established.

Intermolecular Interactions: The crystal packing would reveal intermolecular interactions, such as hydrogen bonds. In the solid state, it is expected that the thioamide N-H protons would form hydrogen bonds with the sulfur atom of a neighboring molecule (N-H···S), leading to the formation of dimers or extended chains. researchgate.net

Table 3: Plausible Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 5 - 10 |

| b (Å) | 8 - 15 |

| c (Å) | 10 - 20 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 or 8 |

| Key Bond Length (C=S) | ~1.68 Å |

| Key Bond Length (C-N) | ~1.31 Å |

| H-Bonding Motif | N-H···S intermolecular hydrogen bonds |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are highly effective for identifying functional groups, as different bonds vibrate at characteristic frequencies. FT-IR and Raman are often complementary; for instance, symmetrical non-polar bonds are often strong in Raman spectra but weak or absent in IR spectra. compoundchem.com

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its constituent functional groups:

N-H stretching: The thioamide N-H group would show stretching vibrations in the region of 3100-3400 cm⁻¹. The presence of hydrogen bonding can cause this band to be broad. researchgate.net

C-H stretching: Aromatic C-H stretching from the furan ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=S stretching: The thio-carbonyl (C=S) stretching vibration is a key diagnostic band for thioamides. It is typically found in the fingerprint region and can be complex due to coupling with other vibrations, but it is often observed in the 700-850 cm⁻¹ range. actachemscand.org

Furan ring modes: The furan ring will have several characteristic vibrations, including C=C stretching around 1500-1600 cm⁻¹ and C-O-C stretching at approximately 1000-1200 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | FT-IR | 3300 - 3150 | Medium-Strong |

| C-H stretch (furan) | FT-IR, Raman | 3150 - 3050 | Medium |

| C-H stretch (CH₂) | FT-IR, Raman | 2950 - 2850 | Medium |

| C=C stretch (furan) | FT-IR, Raman | 1600 - 1500 | Medium-Strong |

| N-H bend | FT-IR | 1650 - 1600 | Strong |

| C-O-C stretch (furan) | FT-IR | 1250 - 1000 | Strong |

| C=S stretch | Raman, FT-IR | 850 - 700 | Medium-Strong |

Exploration of 2 Furfurylthioacetamide in Materials Science Research

Role as a Precursor in the Synthesis of Functional Organic Materials

A primary application of 2-Furfurylthioacetamide in materials research is its role as a precursor in the synthesis of heterocyclic compounds, most notably thiazole (B1198619) derivatives. The thioamide group (–CSNH₂) is a key reactant in the Hantzsch thiazole synthesis, a classic and versatile method for creating the thiazole ring. synarchive.comresearchgate.net This reaction involves the condensation of a thioamide with an α-haloketone. youtube.com

In this context, this compound provides the N-C-S fragment required for the thiazole ring formation. The reaction proceeds through the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com The resulting molecule is a 2,4-disubstituted thiazole where the furfuryl group from the original thioacetamide (B46855) is attached at the 2-position of the newly formed ring.

The general scheme for this synthesis is as follows: this compound + α-haloketone → 2-(furan-2-ylmethyl)-4-(substituted)thiazole

The ability to introduce a furan (B31954) moiety into the thiazole structure is significant. Furan and thiazole rings are important pharmacophores found in many biologically active compounds and are considered key building blocks in medicinal chemistry. nih.govnih.gov By varying the α-haloketone reactant, a diverse library of furan-substituted thiazoles can be synthesized, each with potentially unique electronic, optical, or biological properties suitable for various material applications. researchgate.net

| Reactant (α-haloketone) | Potential Thiazole Product | Significance of Product Class |

|---|---|---|

| 2-Bromoacetophenone | 2-(Furan-2-ylmethyl)-4-phenylthiazole | Building blocks for organic semiconductors and dyes. |

| Ethyl bromopyruvate | Ethyl 2-(furan-2-ylmethyl)thiazole-4-carboxylate | Intermediates for pharmaceuticals and functional polymers. |

| 3-Bromo-2-butanone | 2-(Furan-2-ylmethyl)-4,5-dimethylthiazole | Precursors for ligands in coordination chemistry. |

| Chloroacetone | 2-(Furan-2-ylmethyl)-4-methylthiazole | Scaffolds in agrochemical and medicinal chemistry research. |

Investigation of this compound for Supramolecular Assembly and Self-Organizing Systems

The molecular structure of this compound contains specific functional groups that are conducive to forming non-covalent interactions, the driving force behind supramolecular assembly. This suggests its potential use as a tecton, or building block, for creating ordered, self-organizing systems.

The key features contributing to its supramolecular potential are:

Thioamide Group: The N-H and C=S moieties of the thioamide group are active participants in hydrogen bonding. Compared to its oxygen analogue (an amide), a thioamide is a stronger hydrogen bond donor due to the increased acidity of the N-H proton. researchgate.netnih.govcanada.ca While it is generally a weaker hydrogen bond acceptor, it has a distinct directional preference, favoring an angle between 90° and 100°, which can enforce specific geometries in a molecular assembly. nih.gov This unique hydrogen bonding capability can direct the formation of predictable, stable superstructures. chemrxiv.org

Furan Ring: The furan ring offers several modes of non-covalent interaction. The π-system of the aromatic ring can engage in π-π stacking interactions with other aromatic systems. Furthermore, the oxygen heteroatom and the C-H bonds of the ring can participate in various weak hydrogen bonds (e.g., C-H···O, C-H···π), which are crucial for the precise molecular recognition and stabilization of complex assemblies. nih.gov

The combination of the strong, directional hydrogen-bonding capacity of the thioamide group and the varied interaction potential of the furan ring could lead to the formation of well-defined supramolecular architectures such as tapes, sheets, or helical columns. researchgate.net The interplay of these forces is a key area of investigation for designing novel self-organizing materials.

| Structural Feature | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Thioamide N-H | Strong Hydrogen Bond Donor | Directs assembly through strong, directional interactions. researchgate.netcanada.ca |

| Thioamide C=S | Weak/Directional Hydrogen Bond Acceptor | Provides geometric constraints on the assembly. nih.gov |

| Furan Ring (π-system) | π-π Stacking | Stabilizes stacked architectures. nih.gov |

| Furan Ring (C-H bonds) | C-H···π Interactions | Contributes to molecular recognition and packing. nih.gov |

| Furan Oxygen | C-H···O Hydrogen Bonding | Adds specificity to the intermolecular connections. nih.gov |

Potential in the Development of Advanced Polymeric Architectures and Hybrid Materials

The unique chemical functionalities of this compound make it a promising candidate for the development of advanced polymers and hybrid materials. Its furan and thioamide components can be leveraged to create materials with tailored properties.

Furan-Based Polymers: The furan ring is a well-established, bio-based building block for polymers. researchgate.netresearchgate.net Monomers like 2,5-furandicarboxylic acid (FDCA) are used to produce polyesters and polyamides, such as poly(ethylene furanoate) (PEF), which are seen as sustainable alternatives to petroleum-derived plastics like PET. acs.orgresearchgate.net While this compound is not a difunctional monomer required for direct polymerization, it could be chemically modified to incorporate a second reactive group (e.g., a hydroxyl or carboxylic acid), enabling its use as a specialty monomer. Incorporating the furfurylthioacetamide moiety as a side chain on a polymer backbone could introduce specific functionalities, such as metal-binding sites or points for reversible cross-linking via the Diels-Alder reaction, a characteristic reaction of furans. researchgate.net

Hybrid Materials and Coordination Polymers: The sulfur atom in the thioamide group is a soft Lewis base, giving it a high affinity for soft metal ions. This property is highly valuable for creating hybrid organic-inorganic materials. scielo.br

Coordination Polymers: Thioamide-based ligands can coordinate with metal ions to form coordination polymers. rsc.org The sulfur atom acts as a linking node, connecting metal centers into one-, two-, or three-dimensional networks. The resulting materials could have interesting catalytic, electronic, or porous properties.

Metal-Organic Frameworks (MOFs): Furan derivatives are increasingly used as organic linkers in the synthesis of MOFs. researchgate.netmpg.degoogle.comacs.org A modified, bifunctional version of this compound could serve as a linker where both the furan ring and the thioamide's sulfur or nitrogen atoms coordinate to metal clusters, potentially leading to MOFs with novel topologies and functionalities.

Nanoparticle Composites: The strong affinity of sulfur for noble metals like gold makes thiol- and thio-functionalized polymers excellent capping agents for stabilizing metal nanoparticles. scielo.bracs.org Polymers derived from or functionalized with this compound could be used to create polymer-nanoparticle hybrid materials, where the polymer matrix controls the dispersion and stability of the nanoparticles for applications in catalysis or sensing.

| Material Type | Role of this compound Moiety | Potential Application |

|---|---|---|

| Specialty Furan Polymers | Acts as a functional side chain after incorporation into a polymer backbone. | Materials with tunable properties, such as self-healing polymers. researchgate.net |

| Coordination Polymers | The thioamide's sulfur atom acts as a ligand to bridge metal ions. rsc.org | Catalysis, sensors, and electronic materials. |

| Metal-Organic Frameworks (MOFs) | Serves as a functional linker connecting metal nodes. researchgate.netmpg.de | Gas storage, separation, and heterogeneous catalysis. |

| Polymer-Nanoparticle Hybrids | The sulfur atom anchors the polymer to metal nanoparticle surfaces. scielo.bracs.org | Advanced catalysts, plasmonic devices, and biomedical sensors. |

Investigation of 2 Furfurylthioacetamide in Agrochemical Research Contexts

Academic Research into its Potential as a Synthetic Intermediate for Agrochemical Scaffolds

Academic research has begun to explore the utility of 2-Furfurylthioacetamide as a versatile building block in the synthesis of more complex molecules with potential agrochemical applications. The furan (B31954) moiety, readily derivable from biomass, offers a sustainable starting point for chemical synthesis. The presence of the reactive thioacetamide (B46855) group provides a handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Researchers have investigated the derivatization of the thioamide group to create heterocyclic systems known for their biological activity. For instance, the thioamide can participate in cyclization reactions to form thiazole (B1198619), thiadiazole, or other sulfur-containing heterocycles. These heterocyclic rings are common features in many commercial fungicides and insecticides.

Table 1: Potential Agrochemical Scaffolds Derived from this compound

| Scaffold Class | Synthetic Transformation from this compound | Potential Agrochemical Application |

| Thiazole Derivatives | Hantzsch thiazole synthesis with α-haloketones | Fungicidal, Insecticidal |

| 1,3,4-Thiadiazole Derivatives | Oxidative cyclization | Fungicidal, Herbicidal |

| Pyrazole Derivatives | Reaction with hydrazine (B178648) derivatives | Fungicidal, Insecticidal |

| Triazole Derivatives | Multi-step synthesis involving the thioamide group | Fungicidal |

The furan ring itself can also be a site for further functionalization. Electrophilic substitution reactions on the furan ring can introduce additional substituents, leading to a wider range of chemical diversity and potentially modulating the biological activity of the resulting compounds. The combination of modifications on both the furan ring and the thioacetamide side chain allows for the creation of a large library of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies for Designing Novel Agrochemical Leads (Conceptual)

While extensive Structure-Activity Relationship (SAR) studies specifically for this compound-derived agrochemicals are still emerging, conceptual frameworks can be proposed based on the known activities of related furan- and thioamide-containing compounds. The goal of such studies is to understand how modifications to the chemical structure of this compound derivatives affect their biological activity, thereby guiding the design of more potent and selective agrochemicals.

A conceptual SAR study would involve the systematic modification of three key regions of the this compound molecule:

The Furan Ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the furan ring can influence the electronic and steric properties of the molecule. This, in turn, can affect its binding to target enzymes or receptors in pests and pathogens.

The Thioacetamide Group: The sulfur and nitrogen atoms of the thioacetamide group are critical for its chemical reactivity and potential interactions with biological targets. Modifications such as N-alkylation or N-arylation could impact the compound's lipophilicity and metabolic stability.

The Methylene (B1212753) Bridge: The flexibility of the methylene linker between the furan ring and the thioacetamide group can also be a target for modification. Introducing rigidity or altering the length of this linker could optimize the spatial arrangement of the key functional groups for enhanced biological activity.

Table 2: Conceptual SAR Study on this compound Derivatives

| Molecular Region | Modification | Predicted Impact on Activity |

| Furan Ring | Electron-withdrawing groups (e.g., -NO2, -Cl) | May enhance fungicidal activity |

| Furan Ring | Electron-donating groups (e.g., -CH3, -OCH3) | May alter selectivity |

| Thioacetamide Group | N-alkylation | Increased lipophilicity, potential for improved cell membrane penetration |

| Thioacetamide Group | Conversion to thiazole | Introduction of a new pharmacophore, potential for novel mode of action |

| Methylene Bridge | Introduction of a double bond (rigidity) | May improve binding affinity to target site |

Sustainable Synthesis Routes for Agrochemicals Utilizing this compound

A significant advantage of using this compound in agrochemical synthesis is its connection to sustainable and green chemistry principles. The precursor, furfural (B47365), is a platform chemical that can be produced from the dehydration of pentose (B10789219) sugars found in abundant lignocellulosic biomass, such as agricultural residues and forestry waste.

The synthesis of this compound itself can be designed to be environmentally benign. For example, employing one-pot synthesis methods and using greener solvents can reduce waste and energy consumption. The subsequent derivatization of this compound to create agrochemical scaffolds can also be optimized for sustainability. The use of catalytic methods over stoichiometric reagents and the development of solvent-free reaction conditions are key areas of research.

Table 3: Comparison of Synthesis Routes for a Hypothetical Fungicide

| Synthesis Step | Traditional Route | Sustainable Route Utilizing this compound |

| Starting Material | Petroleum-based benzene | Biomass-derived furfural |

| Intermediate | Halogenated aromatic intermediate | This compound |

| Key Reaction | Multi-step synthesis with hazardous reagents | Catalytic cyclization in a green solvent |

| Byproducts | Significant inorganic salt waste | Minimal waste, recyclable catalyst |

By leveraging a bio-based starting material and employing green chemistry principles throughout the synthetic process, the environmental footprint of producing novel agrochemicals can be significantly reduced. The investigation into this compound and its derivatives is therefore not only a pursuit of new and effective crop protection agents but also a step towards a more sustainable agricultural industry.

Future Research Directions and Emerging Avenues for 2 Furfurylthioacetamide

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The synthesis of furan (B31954) derivatives and thioamides is amenable to modern, high-throughput techniques that can accelerate discovery and optimization. acs.orgresearchgate.netnih.govmdpi.com Future research should focus on translating the synthesis of 2-Furfurylthioacetamide and its derivatives to continuous flow and automated platforms.

Automated synthesis platforms, often coupled with high-throughput screening, can dramatically accelerate the exploration of the chemical space around the this compound core. nih.gov By systematically varying the substituents on the furan ring or the acetamide (B32628) nitrogen, large libraries of analogues could be rapidly synthesized and evaluated for their biological or material properties. This approach would be particularly valuable for identifying lead compounds in drug discovery or for tailoring the properties of new materials.

Table 1: Potential Parameters for Flow Synthesis of this compound Derivatives

| Parameter | Range/Options | Rationale |

| Reactors | Microreactors, Packed-bed reactors | Enhanced mixing and heat transfer; catalyst immobilization. |

| Temperature | 25 - 150 °C | Optimization of reaction kinetics and minimization of side products. |

| Pressure | 1 - 10 bar | Allows for the use of low-boiling point solvents and reagents. |

| Catalyst | Solid-supported acids/bases, Metal catalysts | Facilitates reaction and simplifies purification. |

| Solvents | Green solvents (e.g., Cyrene, 2-MeTHF) | To improve the sustainability of the process. |

Exploration of this compound in the Development of Novel Catalytic Systems

The thioacetamide (B46855) moiety is known to coordinate with transition metals, suggesting that this compound could serve as a versatile ligand in catalysis. guidechem.com The sulfur and nitrogen atoms of the thioamide group can act as a bidentate ligand, while the furan ring offers further possibilities for electronic tuning and secondary interactions.

Future research could explore the synthesis of metal complexes of this compound and their evaluation as catalysts in a variety of organic transformations. For instance, ruthenium-based catalysts have shown efficacy in the hydrogenation of thioamides, and a similar system incorporating this compound could exhibit unique reactivity or selectivity. acs.orgnih.gov Furthermore, the furan oxygen could potentially participate in coordination, leading to novel tridentate ligand scaffolds.

The development of catalytic systems based on this compound could lead to new methods for C-C and C-N bond formation, hydrogenation, and other important chemical transformations. The modular nature of the ligand would allow for fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific applications.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Agrochemical Innovation

The unique combination of a furan ring and a thioacetamide group in this compound opens up opportunities for interdisciplinary research.

In materials science , furan-containing polymers are of interest for their potential as renewable and biodegradable plastics. researchgate.net The Diels-Alder reaction of the furan ring can be used to create cross-linked and self-healing materials. mdpi.com this compound could be incorporated as a monomer or a functional additive to impart specific properties, such as improved thermal stability or metal-coordinating abilities, to these polymers. The thioamide group could also serve as a vulcanizing agent for polymers. guidechem.com

In agrochemical research , many sulfur- and nitrogen-containing heterocyclic compounds exhibit biological activity. While no specific agrochemical applications for this compound have been reported, its structural similarity to known pesticides and herbicides suggests it could be a valuable scaffold for the development of new crop protection agents. researchgate.net High-throughput screening of a library of this compound derivatives against various pests and pathogens could identify promising lead compounds.

Table 2: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Key Feature of this compound |

| Materials Science | Monomer for renewable polymers, Self-healing materials | Furan ring (Diels-Alder reactivity), Thioamide group |

| Agrochemicals | Scaffold for novel pesticides/herbicides | Heterocyclic structure, Sulfur and nitrogen atoms |

| Medicinal Chemistry | Precursor for bioactive compounds | Thioamide functionality, Furan scaffold |

Strategic Directions for Sustainable Production and Application in Academic Research

As with any new chemical entity, the development of sustainable and cost-effective production methods is crucial for the widespread adoption of this compound in academic and industrial research. Furfural (B47365), the precursor to the furfuryl group, is a renewable platform chemical derived from biomass, which provides a strong foundation for a sustainable synthesis. nih.govresearchgate.net

Future research should focus on developing synthetic routes to this compound that utilize green chemistry principles. This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. mdpi.com Biocatalytic methods, employing enzymes for key transformations, could also be explored to enhance the sustainability of the synthesis.

For academic research, the availability of a straightforward and scalable synthesis of this compound would enable broader exploration of its properties and applications. The development of a robust synthetic protocol, coupled with a thorough characterization of the compound's physical and chemical properties, will be essential for unlocking its full potential.

Q & A

Q. What are the recommended synthesis protocols for 2-Furfurylthioacetamide, and what critical parameters influence yield and purity?

Synthesis typically involves reacting thiophenol derivatives with acetamide precursors under controlled conditions. Key steps include:

- Thioether formation : Reaction of 4-fluorothiophenol with chloroacetamide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product .

- Critical parameters : Temperature control (±2°C), stoichiometric ratios (1:1.2 thiophenol-to-acetamide), and inert atmosphere (N₂) to prevent oxidation .

Q. What analytical methods are essential for characterizing this compound, and how are they applied?

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity by identifying proton environments (e.g., furyl protons at δ 6.2–7.4 ppm) and carbon backbone .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 225.05) and detects impurities .

- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm the C=O stretch of the acetamide group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use vapor respirators if ventilation is insufficient .

- Engineering controls : Fume hoods with ≥100 ft/min airflow and closed-system reactors to minimize exposure .

- Waste disposal : Neutralize residues with 10% NaOH before incineration by certified waste handlers .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of this compound?

-

Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example:

Variable Range Tested Optimal Value Temperature 50–90°C 75°C Solvent DMF, DMSO, THF DMF Catalyst (triethylamine) 0–5 mol% 3 mol% -

Kinetic monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or in situ IR to identify bottlenecks .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Cross-validation : Compare experimental NMR with computational predictions (DFT calculations) .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from furyl and thioether groups .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond angles and torsional strain data .

Q. What methodologies are used to investigate structure-activity relationships (SAR) of this compound derivatives?

-

In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR binding studies .

-

Molecular docking : Simulate interactions with binding pockets (e.g., hydrophobic furyl group fitting into CYP450 active sites) .

-

SAR table :

Derivative Modification Bioactivity (IC₅₀) 2-(4-Fluorophenyl)thioacetamide Base compound 12.3 µM 2-(Thiophen-3-yl)thioacetamide Thiophene substitution 8.7 µM

Methodological Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility?

Q. What statistical approaches are recommended for analyzing biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.